4-Fluorobenzylisocyanide

Beschreibung

The exact mass of the compound 4-Fluorobenzylisocyanide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluorobenzylisocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorobenzylisocyanide including the price, delivery time, and more detailed information at info@benchchem.com.

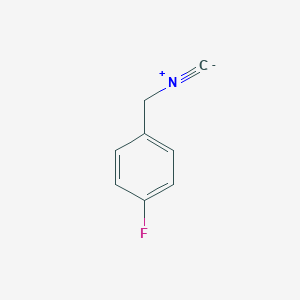

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-4-(isocyanomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDWOKWGDHSJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374569 | |

| Record name | 4-Fluorobenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148890-53-3 | |

| Record name | 4-Fluorobenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148890-53-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluorobenzylisocyanide from 4-Fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 4-fluorobenzylisocyanide, a valuable building block in medicinal chemistry and drug development, from its primary amine precursor, 4-fluorobenzylamine. We will explore the predominant synthetic strategies, delve into their reaction mechanisms, provide detailed experimental protocols, and discuss critical aspects of purification, characterization, and safety. This document is intended to serve as a practical resource for researchers engaged in organic synthesis and the development of novel therapeutics.

Introduction: The Significance of the Isocyanide Moiety

Isocyanides, or isonitriles, are a unique class of organic compounds characterized by a terminally bonded nitrogen and carbon atom (R-N≡C). The electronic structure of the isocyanide group, with its nucleophilic carbon and electrophilic nitrogen, imparts a rich and versatile reactivity profile. This has led to their extensive use in multicomponent reactions, such as the Ugi and Passerini reactions, which are powerful tools for the rapid generation of molecular diversity in drug discovery programs.

The incorporation of a fluorine atom, as in 4-fluorobenzylisocyanide, can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making fluorinated building blocks highly sought after in modern drug design.

This guide will focus on two principal and practical methods for the synthesis of 4-fluorobenzylisocyanide from 4-fluorobenzylamine:

-

The Hofmann Carbylamine Reaction: A classic method for the direct conversion of primary amines to isocyanides.

-

Dehydration of N-Formylamines: A two-step approach involving the formation of an N-formyl intermediate followed by dehydration.

We will critically evaluate both methodologies, providing the necessary details for their successful implementation in a laboratory setting.

Synthetic Methodologies: A Comparative Analysis

The choice of synthetic route for the preparation of 4-fluorobenzylisocyanide will depend on several factors, including scale, available reagents, and desired purity. Below is a comparative overview of the two primary methods.

| Feature | Hofmann Carbylamine Reaction | Dehydration of N-Formylamines |

| Starting Materials | 4-Fluorobenzylamine, Chloroform, Strong Base (e.g., KOH) | 4-Fluorobenzylamine, Formylating Agent, Dehydrating Agent (e.g., POCl3) |

| Number of Steps | One-pot synthesis | Two distinct steps |

| Reaction Conditions | Typically requires heating and a strong base | Milder conditions for formylation; dehydration often requires a strong dehydrating agent |

| Byproducts | Alkali metal halides, water | Water (formylation), Phosphorous-based byproducts (dehydration) |

| Advantages | Direct conversion, potentially faster for small-scale synthesis | Generally higher yielding and cleaner reaction, avoids the use of highly toxic chloroform |

| Disadvantages | Use of toxic and carcinogenic chloroform, often lower yields, malodorous byproduct | Two-step process, requires isolation of the formamide intermediate |

The Hofmann Carbylamine Reaction: A Detailed Exploration

The Hofmann carbylamine reaction, also known as the Hofmann isocyanide synthesis, is a well-established method for the synthesis of isocyanides from primary amines.[1][2] The reaction proceeds via the intermediacy of dichlorocarbene, a highly reactive species generated in situ.

Reaction Mechanism

The mechanism of the Hofmann carbylamine reaction can be broken down into three key steps:

-

Generation of Dichlorocarbene: A strong base, typically potassium hydroxide, dehydrohalogenates chloroform to form the highly electrophilic dichlorocarbene intermediate.[3][4]

-

Nucleophilic Attack: The primary amine, 4-fluorobenzylamine, acts as a nucleophile and attacks the electron-deficient carbon of the dichlorocarbene.

-

Elimination: A series of base-mediated eliminations of hydrochloric acid from the initial adduct leads to the formation of the final isocyanide product.

Figure 1: Mechanism of the Hofmann Carbylamine Reaction.

Experimental Protocol: Hofmann Carbylamine Synthesis

This protocol is adapted from established procedures for the synthesis of isocyanides from primary amines.[5]

Materials:

-

4-Fluorobenzylamine

-

Chloroform (stabilized with ethanol)

-

Potassium hydroxide (pellets)

-

Dichloromethane (anhydrous)

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride) - Optional but recommended for improved yield.

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar.

-

Reagent Preparation: Dissolve potassium hydroxide (3 equivalents) in a minimal amount of water and add it to the flask. Add dichloromethane to create a biphasic system. If using a phase-transfer catalyst, add it to the flask at this stage (typically 1-5 mol%).

-

Addition of Reactants: In the dropping funnel, prepare a solution of 4-fluorobenzylamine (1 equivalent) and chloroform (1.1 equivalents) in dichloromethane.

-

Reaction Execution: Heat the stirred potassium hydroxide solution to a gentle reflux. Add the amine/chloroform solution dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the characteristic and extremely unpleasant odor of the isocyanide.

-

Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the potassium chloride salts. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with two portions of dichloromethane. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude 4-fluorobenzylisocyanide should be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Safety Note: This reaction should be performed with extreme caution in a well-ventilated fume hood due to the use of toxic chloroform and the formation of a highly malodorous and potentially toxic isocyanide product.

Dehydration of N-(4-Fluorobenzyl)formamide: A Milder Alternative

This two-step method is often preferred for its higher yields, cleaner reaction profile, and avoidance of chloroform. The first step involves the formylation of 4-fluorobenzylamine, followed by the dehydration of the resulting N-(4-fluorobenzyl)formamide.

Step 1: Synthesis of N-(4-Fluorobenzyl)formamide

The formylation of primary amines can be achieved using various reagents, with formic acid being a common and cost-effective choice.

Figure 2: Workflow for the Synthesis of N-(4-Fluorobenzyl)formamide.

Materials:

-

4-Fluorobenzylamine

-

Formic acid (88-98%)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 4-fluorobenzylamine (1 equivalent) and toluene.

-

Addition of Formic Acid: Add formic acid (1.1-1.5 equivalents) to the stirred solution.

-

Reaction Execution: Heat the reaction mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap. Continue heating until no more water is collected.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(4-fluorobenzyl)formamide.

-

Purification: The product can often be used in the next step without further purification. If necessary, it can be purified by crystallization or column chromatography.

Step 2: Dehydration to 4-Fluorobenzylisocyanide

The dehydration of the formamide is a critical step and can be accomplished using a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a base being a common and effective choice.[6]

The dehydration mechanism with phosphorus oxychloride involves the activation of the formamide oxygen by POCl₃, followed by elimination facilitated by a base (e.g., triethylamine or pyridine) to form the isocyanide.

Figure 3: General Mechanism for the Dehydration of a Formamide.

Materials:

-

N-(4-Fluorobenzyl)formamide

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous triethylamine or pyridine

-

Anhydrous dichloromethane

-

Ice-water bath

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a nitrogen inlet, and a magnetic stir bar. Dissolve N-(4-fluorobenzyl)formamide (1 equivalent) and triethylamine (2.5-3 equivalents) in anhydrous dichloromethane and cool the solution in an ice-water bath.

-

Addition of Dehydrating Agent: Add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the internal temperature below 10 °C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting formamide by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and then slowly add saturated sodium carbonate solution until the mixture is basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude 4-fluorobenzylisocyanide by vacuum distillation or column chromatography.

Purification and Characterization

Thorough purification and characterization are essential to ensure the quality of the synthesized 4-fluorobenzylisocyanide for subsequent applications.

Purification Techniques

-

Vacuum Distillation: Due to the relatively low boiling point of many isocyanides, vacuum distillation is an effective method for purification, especially on a larger scale.

-

Column Chromatography: For smaller scales or for the removal of closely-related impurities, column chromatography on silica gel is a suitable technique. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically employed.

Characterization Methods

The identity and purity of the final product should be confirmed by a combination of spectroscopic techniques.

| Technique | Expected Observations for 4-Fluorobenzylisocyanide |

| ¹H NMR | Aromatic protons in the region of 7.0-7.4 ppm, showing characteristic splitting patterns due to fluorine coupling. A singlet for the benzylic CH₂ protons around 4.5-4.8 ppm. |

| ¹³C NMR | Aromatic carbons will show signals in the range of 115-140 ppm, with C-F coupling observed. The benzylic carbon will appear around 45-50 ppm. The isocyanide carbon is a key diagnostic signal, typically appearing in the range of 155-170 ppm. |

| IR Spectroscopy | A strong and sharp absorption band in the region of 2150-2120 cm⁻¹ is characteristic of the N≡C stretch of the isocyanide group. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of 4-fluorobenzylisocyanide (C₈H₆FN) should be observed. |

Safety and Handling Precautions

A thorough understanding of the hazards associated with the reagents and products is paramount for the safe execution of these synthetic procedures.

-

4-Fluorobenzylamine: Corrosive and can cause skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

-

Chloroform: A suspected carcinogen and toxic upon inhalation and ingestion. All manipulations involving chloroform must be conducted in a well-ventilated fume hood.[7][8]

-

Potassium Hydroxide: A strong base that is highly corrosive. Avoid contact with skin and eyes.

-

Phosphorus Oxychloride: A highly corrosive and moisture-sensitive liquid. Reacts violently with water. Handle with extreme care in a fume hood.

-

4-Fluorobenzylisocyanide: Isocyanides are known for their extremely unpleasant and pervasive odors. They are also potentially toxic and should be handled with care in a fume hood. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE at all times.

Conclusion

The synthesis of 4-fluorobenzylisocyanide from 4-fluorobenzylamine can be successfully achieved through either the Hofmann carbylamine reaction or the dehydration of the corresponding N-formylamide. The choice of method will be dictated by the specific requirements of the synthesis. The Hofmann reaction offers a direct, one-pot conversion, while the dehydration route generally provides higher yields and avoids the use of chloroform.

This guide has provided a detailed overview of both methodologies, including mechanistic insights, step-by-step experimental protocols, and essential information on purification, characterization, and safety. By following these guidelines, researchers can confidently and safely synthesize this important fluorinated building block for application in their drug discovery and development endeavors.

References

-

BYJU'S. (n.d.). Carbylamine Reaction Mechanism. Retrieved from [Link]

-

Grokipedia. (n.d.). Carbylamine reaction. Retrieved from [Link]

-

Wikipedia. (2023, November 26). Carbylamine reaction. Retrieved from [Link]

- Gokel, G. W., Widera, R. P., & Weber, W. P. (1988). Phase-transfer Hofmann Carbylamine Reaction: tert-Butyl Isocyanide. Organic Syntheses, 67, 232. doi:10.15227/orgsyn.067.0232

- Guchhait, S. K., et al. (2013). One-pot preparation of isocyanides from amines and their multicomponent reactions: crucial role of dehydrating agent and base. RSC Advances, 3(27), 10867-10874.

- Pieve, C. D., et al. (2006). Expression, purification, and characterization of recombinant amorpha-4,11-diene synthase from Artemisia annua L.

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Chloroform. Retrieved from [Link]

- Ley, S. V., et al. (2015). Revitalised Hofmann carbylamine synthesis made possible with flow chemistry. Reaction Chemistry & Engineering, 1(1), 10-14.

-

Duke University Safety. (n.d.). Chloroform Guidelines. Retrieved from [Link]

- Vaidyanathan, G., & Zalutsky, M. R. (2009). Synthesis and application of 4-[18F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers. Organic & Biomolecular Chemistry, 7(11), 2269-2276.

- Ali, I., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6898.

-

Testbook. (n.d.). Carbylamine Reaction: Know Importance, Mechanism & Applications. Retrieved from [Link]

Sources

- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ca [fishersci.ca]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Fluorobenzylisocyanide Using Phosgene Alternatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of modern, phosgene-free methodologies for the synthesis of 4-fluorobenzylisocyanide. Moving beyond simple procedural lists, this document delves into the mechanistic underpinnings, practical considerations, and comparative analysis of leading phosgene alternatives, empowering chemists to make informed decisions for efficient and safe synthesis.

Introduction: The Value of 4-Fluorobenzylisocyanide and the Imperative for Safer Synthesis

4-Fluorobenzylisocyanide is a valuable building block in synthetic and medicinal chemistry. The isocyanide functional group is unique in its electronic structure and reactivity, making it a powerful component in multicomponent reactions such as the Ugi and Passerini reactions, which are instrumental in generating molecular diversity for drug discovery libraries. The fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and bioavailability of target molecules.

Historically, the synthesis of isocyanides has been dominated by the dehydration of formamides using highly toxic reagents, most notably phosgene gas. The extreme hazard profile of phosgene, a Schedule 3 chemical under the Chemical Weapons Convention, necessitates stringent safety protocols and specialized equipment, limiting its accessibility and posing significant risks.[1][2] Consequently, the development of safer, more manageable, and equally effective alternatives has been a critical goal in process chemistry.[3]

This guide focuses on three robust, field-proven alternatives to phosgene for the synthesis of 4-fluorobenzylisocyanide: Phosphorus Oxychloride (POCl₃), Triphosgene (Bis(trichloromethyl) carbonate), and the Burgess Reagent. Each method is presented with a detailed mechanistic rationale, a step-by-step experimental protocol, and a discussion of its strategic advantages and limitations.

The Gateway Intermediate: Synthesis of N-(4-fluorobenzyl)formamide

The dehydration of the corresponding N-substituted formamide is the most common and reliable pathway to isocyanides.[4] Therefore, the synthesis begins with the efficient preparation of the N-(4-fluorobenzyl)formamide precursor from commercially available 4-fluorobenzylamine.

Experimental Protocol: Formylation of 4-Fluorobenzylamine

This procedure outlines a standard method for the formylation of the primary amine.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and an ice bath, add 4-fluorobenzylamine (1.0 eq).

-

Formylating Agent: Slowly add ethyl formate (approx. 3.0 eq) to the flask while stirring. The use of a moderate excess of the formylating agent drives the reaction to completion.

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Upon completion, remove the excess ethyl formate and ethanol byproduct under reduced pressure. The resulting crude N-(4-fluorobenzyl)formamide is often of sufficient purity for the subsequent dehydration step. If necessary, it can be purified further by vacuum distillation or recrystallization.

Caption: Simplified mechanism of formamide dehydration using POCl₃.

Experimental Protocol (Solvent-Free): Caution: This reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.

-

Setup: Charge a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet with N-(4-fluorobenzyl)formamide (1.0 eq) and triethylamine (as solvent, approx. 5-10 volumes).

-

Cooling: Cool the mixture to 0 °C in an ice bath. Maintaining a low temperature is crucial to control the initial exothermic reaction.

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, approx. 1.1-1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for a short period (typically 5-15 minutes). [4]The reaction is often very rapid. Monitor progress by IR spectroscopy, looking for the appearance of the strong isocyanide stretch (~2150 cm⁻¹).

-

Quenching & Workup: Carefully quench the reaction by pouring the mixture onto ice-cold aqueous sodium carbonate solution. This neutralizes the acidic byproducts.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude isocyanide can then be purified by vacuum distillation or column chromatography.

The Solid Phosgene Equivalent: Triphosgene (BTC)

Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a much safer and more convenient surrogate for phosgene gas. [2][5]It can be precisely weighed and handled without the need for specialized gas handling equipment.

Causality and Mechanism: In the presence of a base, triphosgene slowly decomposes to generate three equivalents of phosgene in situ. This controlled release minimizes the concentration of free phosgene in the reaction vessel. The in situ generated phosgene then reacts with the formamide in a manner analogous to the classical method to yield the isocyanide. [6]

Caption: Triphosgene as an in-situ source of phosgene for dehydration.

Experimental Protocol: Caution: Although safer than phosgene, triphosgene and its decomposition products are toxic. Work in a well-ventilated fume hood.

-

Setup: In a dry flask under a nitrogen atmosphere, dissolve N-(4-fluorobenzyl)formamide (1.0 eq) in a dry, inert solvent such as dichloromethane.

-

Base: Add a non-nucleophilic base, such as triethylamine (approx. 3.0 eq).

-

Cooling: Cool the solution to 0 °C.

-

Reagent Addition: In a separate flask, prepare a solution of triphosgene (approx. 0.4 eq, providing 1.2 eq of phosgene) in the same solvent. Add this solution dropwise to the formamide mixture. The stoichiometry is critical; one mole of triphosgene delivers three moles of the reactive species. [5]5. Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or IR).

-

Workup and Purification: The workup is similar to the POCl₃ method. Quench with a basic aqueous solution, extract with an organic solvent, dry, and concentrate. Purify the product by chromatography or distillation.

The Mild & Selective Approach: The Burgess Reagent

The Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate) is a specialized dehydrating agent known for its mildness and high selectivity. [7]It is particularly valuable for substrates with sensitive functional groups that might not tolerate the harsher conditions of POCl₃ or triphosgene.

Causality and Mechanism: The reaction proceeds via a different pathway, involving an initial attack of the formamide's carbonyl oxygen on the sulfur atom of the reagent. This is followed by an intramolecular proton transfer and subsequent cyclization to form a five-membered intermediate. This intermediate then fragments via a concerted syn-elimination (Ei mechanism) to yield the isocyanide, carbon dioxide, and sulfur trioxide, which is trapped by the triethylamine. [8][9]This mechanism avoids the formation of strong acids.

Caption: The concerted syn-elimination pathway of the Burgess reagent.

Experimental Protocol: Caution: The Burgess reagent is moisture-sensitive and should be handled under an inert atmosphere.

-

Setup: Dissolve N-(4-fluorobenzyl)formamide (1.0 eq) in a dry solvent like tetrahydrofuran (THF) in a flask under nitrogen.

-

Reagent Addition: Add the Burgess reagent (approx. 1.1-1.3 eq) in one portion at room temperature. [10]3. Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as determined by TLC or IR analysis.

-

Workup: The workup is typically simpler than for the other methods. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue directly by column chromatography on silica gel to isolate the 4-fluorobenzylisocyanide. [9]

Comparative Analysis of Dehydration Methods

The selection of a synthetic route is a multi-faceted decision. The following table summarizes the key operational parameters of the discussed phosgene alternatives.

| Feature | Phosphorus Oxychloride (POCl₃) | Triphosgene (BTC) | Burgess Reagent |

| Physical State | Colorless, fuming liquid | White, crystalline solid | White, crystalline solid |

| Typical Yield | High to Excellent [4] | High | High [9] |

| Reaction Conditions | Low temperature (0 °C), rapid [4] | Low to ambient temperature | Ambient to mild heating |

| Safety/Handling | Corrosive, reacts with water. Requires careful handling. | Toxic solid, safer to handle than phosgene gas. [2] | Moisture-sensitive, but generally safer. |

| Byproducts | Inorganic phosphates, HCl | CO₂, HCl | Neutral, organic byproducts |

| Cost | Low | Moderate | High |

| Key Advantage | Cost-effective, rapid, high yield | Convenient solid phosgene source | Mild, selective, simple workup |

Purification and Characterization

Regardless of the synthetic method, the final product requires purification and rigorous characterization to ensure its identity and purity for subsequent applications.

-

Purification: Due to the volatility and potent odor of many isocyanides, purification is best performed using vacuum distillation or automated flash column chromatography within a well-ventilated fume hood.

-

Characterization:

-

Qualitative: Isocyanides are notorious for their extremely unpleasant and pervasive odor. [11]This serves as an immediate, albeit unwelcome, qualitative indicator of the product's presence.

-

Infrared (IR) Spectroscopy: This is the most definitive method for identifying the isocyanide functional group. Look for a very strong, sharp absorption band in the range of 2150-2140 cm⁻¹ , corresponding to the N≡C triple bond stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show the characteristic signals for the 4-fluorobenzyl group, including the methylene protons adjacent to the isocyanide group.

-

¹³C NMR: The isocyanide carbon typically appears as a broad signal in the region of 155-165 ppm.

-

¹⁹F NMR: A singlet will confirm the presence of the fluorine atom on the aromatic ring.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product.

-

Conclusion

The synthesis of 4-fluorobenzylisocyanide can be achieved safely and efficiently without resorting to the use of highly hazardous phosgene gas. The dehydration of N-(4-fluorobenzyl)formamide remains the most practical approach, with several excellent reagents available.

-

Phosphorus oxychloride offers a rapid, high-yielding, and economical solution, making it ideal for large-scale synthesis.

-

Triphosgene provides the convenience and safety of a solid reagent while harnessing the reactivity of phosgene in a controlled manner.

-

The Burgess reagent stands out for its mildness and is the method of choice for delicate substrates where functional group tolerance is paramount.

By understanding the mechanistic principles and practical nuances of each method, researchers can select the optimal strategy to access this valuable synthetic intermediate, advancing their research programs while upholding the principles of modern, safer chemistry.

References

-

van der Aa, F., et al. (2025). Synthesis of 4-[18F]Fluorobenzylisocyanide and applications. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Fluorobenzylamine. National Center for Biotechnology Information. [Link]

-

Gokel, G. W., et al. (1976). tert-BUTYL ISOCYANIDE. Organic Syntheses, 55, 96. [Link]

- Cen, M. A. (2004). U.S. Patent No. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.

-

Reddit User. (2023). Workup for isocyanate synthesis from triphosgene? r/Chempros. [Link]

-

Nowick, J. S., et al. (2003). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES. Organic Syntheses, 80, 177. [Link]

-

Mykhaylychenko, S. (2012). Synthesis of Fluoroorganics and Applications of Novel Fluorinated Building Blocks. CUNY Academic Works. [Link]

-

Zlatuska, P. (2019). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. KIT Scientific Publishing. [Link]

-

Samali, S., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6891. [Link]

-

Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. [Link]

-

Kobe University. (2022). Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. Kobe University News. [Link]

-

Vaidyanathan, G., & Zalutsky, M. R. (1994). Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 45(6), 633–639. [Link]

-

Si, Y.-X., et al. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086-9090. [Link]

-

Slocombe, R. J., et al. (1951). Phosgene Derivatives. The Preparation of Isocyanates, Carbamyl Chlorides and Cyanuric Acid. Journal of the American Chemical Society, 73(1), 31-34. [Link]

-

Synlett. (2001). Burgess Reagent. Thieme. [Link]

-

Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron Letters, 61(36), 152220. [Link]

-

Chaskar, A. C., et al. (2008). Triphosgene: An Efficient Catalyst for Synthesis of Isothiocyanates. ResearchGate. [Link]

-

APICDMO. (2022). What Role Does Burgess reagent Play? Medium. [Link]

-

Samali, S., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. ResearchGate. [Link]

- Adkins, C. K., et al. (2020). WO2020163092A1 - Phenyl isocyanate conversion process.

-

Pretze, M., et al. (2010). Synthesis and application of 4-[18F]fluorobenzylamine: a versatile building block for the preparation of PET radiotracers. Organic & Biomolecular Chemistry, 8(22), 5173-5179. [Link]

-

Pretze, M., et al. (2010). Synthesis and application of 4-[(18)F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers. PubMed. [Link]

-

Sachin, B. S., et al. (2004). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science, 84, 1-16. [Link]

-

Kreiza, A., et al. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6955-6963. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.com [thieme-connect.com]

- 8. medium.com [medium.com]

- 9. journal.iisc.ac.in [journal.iisc.ac.in]

- 10. atlanchimpharma.com [atlanchimpharma.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Fluorobenzylisocyanide

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in drug discovery and development, the precise characterization of novel chemical entities is paramount. 4-Fluorobenzylisocyanide is a versatile building block in organic synthesis, incorporating a reactive isocyanide functional group and a fluorinated aromatic ring, a common motif in medicinal chemistry. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 4-Fluorobenzylisocyanide, offering a predictive framework grounded in established spectroscopic principles and data from analogous compounds. The causality behind spectral features and a robust experimental protocol are detailed to ensure scientific integrity and reproducibility.

Predicted NMR Spectra of 4-Fluorobenzylisocyanide

Due to the absence of a publicly available, complete experimental dataset for 4-Fluorobenzylisocyanide, this section presents a comprehensive prediction of its ¹H and ¹³C NMR spectra. These predictions are derived from the analysis of substituent effects and comparison with structurally related compounds.

Molecular Structure and Atom Numbering

To facilitate spectral assignment, the following numbering scheme is used for the atoms in 4-Fluorobenzylisocyanide:

Caption: Molecular structure of 4-Fluorobenzylisocyanide with atom numbering.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum of 4-Fluorobenzylisocyanide is expected to exhibit two main regions: the aromatic region and the benzylic region.

-

Aromatic Region (δ 7.0-7.4 ppm): The fluorine atom at the C4 position creates a plane of symmetry in the molecule, resulting in an AA'BB' spin system for the aromatic protons.

-

H2/H6: These protons are ortho to the electron-withdrawing isocyanide group and will be deshielded. They will appear as a triplet-like multiplet due to coupling with H3/H5 and the fluorine atom. The expected chemical shift is around δ 7.30-7.40 ppm .

-

H3/H5: These protons are meta to the isocyanide group and ortho to the fluorine atom. They will be shielded relative to H2/H6 and will also appear as a triplet-like multiplet. The expected chemical shift is around δ 7.00-7.15 ppm .

-

-

Benzylic Region (δ ~4.6 ppm):

-

H7: The two benzylic protons (H7) are chemically equivalent and are expected to appear as a singlet due to the absence of adjacent protons. The electron-withdrawing nature of the isocyanide group will deshield these protons, placing their signal around δ 4.5-4.7 ppm . This is supported by data from benzyl isocyanide.[1]

-

Table 1: Predicted ¹H NMR Data for 4-Fluorobenzylisocyanide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2, H6 | 7.30 - 7.40 | t | ³J(HH) ≈ 8.5 Hz, ⁴J(HF) ≈ 5.5 Hz |

| H3, H5 | 7.00 - 7.15 | t | ³J(HH) ≈ 8.5 Hz, ³J(HF) ≈ 8.5 Hz |

| H7 (CH₂) | 4.50 - 4.70 | s | - |

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals. The chemical shifts are influenced by the electronegativity of the fluorine and the anisotropic effect of the isocyanide group.

-

Isocyanide Carbon (δ ~158 ppm):

-

C8: The isocyanide carbon is characteristically found in the range of δ 155-165 ppm. A chemical shift of around δ 158 ppm is anticipated.[2]

-

-

Aromatic Carbons (δ 115-165 ppm):

-

C4: This carbon is directly attached to the highly electronegative fluorine atom, resulting in a large downfield shift and a significant one-bond C-F coupling constant (¹J(CF)). The expected chemical shift is in the range of δ 161-164 ppm with a ¹J(CF) of approximately 245 Hz.[3]

-

C2/C6: These carbons are ortho to the benzylisocyanide group. Their chemical shift is predicted to be around δ 129-131 ppm . They will exhibit a smaller C-F coupling constant (³J(CF)) of about 8 Hz.[3]

-

C3/C5: These carbons are meta to the benzylisocyanide group and ortho to the fluorine. They are expected to be shielded relative to C2/C6 and will show a two-bond C-F coupling (²J(CF)). The predicted chemical shift is around δ 115-117 ppm with a ²J(CF) of approximately 21 Hz.[3]

-

C1: This is a quaternary carbon attached to the benzylic carbon. It is expected to have a chemical shift in the range of δ 130-133 ppm and will show a small four-bond C-F coupling (⁴J(CF)) of about 3 Hz.[3]

-

-

Benzylic Carbon (δ ~45 ppm):

-

C7: The benzylic carbon's chemical shift is influenced by the attached nitrogen of the isocyanide group. A value in the range of δ 44-46 ppm is expected.

-

Table 2: Predicted ¹³C NMR Data for 4-Fluorobenzylisocyanide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C8 (-N≡C) | 157 - 159 | s | - |

| C4 | 161 - 164 | d | ¹J(CF) ≈ 245 |

| C1 | 130 - 133 | d | ⁴J(CF) ≈ 3 |

| C2, C6 | 129 - 131 | d | ³J(CF) ≈ 8 |

| C3, C5 | 115 - 117 | d | ²J(CF) ≈ 21 |

| C7 (CH₂) | 44 - 46 | s | - |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 4-Fluorobenzylisocyanide, the following detailed methodology is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Analyte Purity: Ensure the 4-Fluorobenzylisocyanide sample is of high purity (>95%), as impurities can complicate spectral interpretation. The synthesis of 4-Fluorobenzylisocyanide can be achieved from 4-fluorobenzylamine.[4][5]

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. For quantitative studies, an internal standard such as tetramethylsilane (TMS) should be added.

-

Concentration: Prepare a solution of approximately 5-10 mg of 4-Fluorobenzylisocyanide in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

-

NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans, depending on the concentration.

-

Spectral Width (SW): 12-16 ppm, centered around 6 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for the quantitative observation of quaternary carbons.

-

Number of Scans (NS): 1024-4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Spectral Width (SW): 200-240 ppm, centered around 100 ppm.[6]

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the ¹H spectrum to the residual CDCl₃ signal at δ 7.26 ppm. The ¹³C spectrum should be referenced to the CDCl₃ signal at δ 77.16 ppm.

Experimental Workflow Diagram

Caption: Workflow for the acquisition and analysis of NMR data for 4-Fluorobenzylisocyanide.

Advanced NMR Experiments for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the benzylic proton signal (H7) to the benzylic carbon signal (C7), and the aromatic proton signals to their respective carbon signals.[7]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations for 4-Fluorobenzylisocyanide would include:

-

H7 to C1, C2, and C6, confirming the connectivity of the benzyl group to the aromatic ring.

-

H2/H6 to C4, confirming the relative positions of these protons and the fluorine-bearing carbon.

-

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show the coupling between H2/H6 and H3/H5 in the aromatic ring.[8]

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4-Fluorobenzylisocyanide. The provided chemical shifts, coupling constants, and detailed experimental protocol serve as a robust resource for researchers and scientists. By grounding these predictions in the established principles of NMR spectroscopy and data from analogous structures, this guide facilitates the identification and characterization of this important synthetic intermediate, thereby supporting advancements in drug development and materials science. The application of the outlined experimental and 2D NMR techniques will allow for the empirical validation and refinement of the data presented herein.

References

-

Chem Help ASAP. (2022, October 7). Chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

-

University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

van der Aa, F., et al. (2025, November 1). Synthesis of 4-[18F]Fluorobenzylisocyanide and applications. Request PDF. [Link]

-

Contreras, R. H., et al. (2011). Experimental, SOPPA(CCSD), and DFT Analysis of Substituent Effects on NMR 1JCF Coupling Constants in Fluorobenzene Derivatives. The Journal of Physical Chemistry A, 115(5), 833–841. [Link]

-

Lounila, J., et al. (1981). Nuclear Magnetic Resonance Studies of Nitriles and Isocyanides: Acetonitrile and Methyl Isocyanide. The Journal of Physical Chemistry, 85(14), 2139–2143. [Link]

-

PubChem. (n.d.). Benzyl isocyanide. National Center for Biotechnology Information. Retrieved from [Link]

-

Emwas, A.-H., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(5), 403. [Link]

-

Zotova, E. A., et al. (2022). Radiochemical Synthesis of 4-[18F]FluorobenzylAzide and Its Conjugation with EGFR-Specific Aptamers. International Journal of Molecular Sciences, 23(24), 15904. [Link]

-

Scott, E. E., & Poulos, T. L. (2007). 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1774(4), 461–467. [Link]

- Emsley, J. W., et al. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-236.

- Okauchi, T., et al. (2003). A Convenient Method for the Preparation of Benzyl Isocyanides.

- Stefaniak, L., & Webb, G. A. (1979). A 13C-NMR and IR study of isocyanides and some of their complexes. Bulletin of the Polish Academy of Sciences, Chemistry, 27(11-12), 809-814.

-

LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Zotova, E. A., et al. (2022). Radiochemical Synthesis of 4-[18F]FluorobenzylAzide and Its Conjugation with EGFR-Specific Aptamers. ResearchGate. [Link]

- Esakkimuthu, N. S., et al. (2021).

-

Domfeh, M. K., et al. (2014). Synthesis and application of 4-[18F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers. Organic & Biomolecular Chemistry, 12(35), 6878–6886. [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

- Singh, V., & Sahu, A. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-269.

-

Lo, G. Y.-S., et al. (1962). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 84(21), 4022–4026. [Link]

- Gil, R. R., & Griesinger, C. (2005). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. Concepts in Magnetic Resonance Part A, 25A(1), 1–13.

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

-

Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

- Xu, H., et al. (2022). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, 24(4), 934–938.

-

Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. ekwan.github.io [ekwan.github.io]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of 4-[18F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Isocyanide Peak in the IR Spectrum of 4-Fluorobenzyl Isocyanide

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-fluorobenzyl isocyanide, with a specific focus on the characteristic isocyanide (–N≡C) stretching vibration. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy for molecular characterization. We will delve into the theoretical underpinnings of the isocyanide vibrational mode, the electronic influence of the 4-fluoro substituent, and provide a detailed, field-proven protocol for obtaining a high-fidelity IR spectrum.

The Isocyanide Functional Group: A Unique Vibrational Probe

The isocyanide functional group, also known as an isonitrile, possesses a unique electronic structure with a triple bond between the nitrogen and carbon atoms (–N⁺≡C⁻). This arrangement results in a strong, sharp, and highly characteristic absorption band in the infrared spectrum. Generally, the stretching vibration of the isocyanide moiety (ν(N≡C)) appears in a relatively uncongested region of the mid-IR spectrum, typically between 2165 and 2110 cm⁻¹[1]. This makes it an excellent diagnostic peak for identifying the presence of an isocyanide group within a molecule.

The precise frequency of the ν(N≡C) band is exquisitely sensitive to the electronic environment of the molecule. Factors such as the nature of the substituent attached to the nitrogen atom, solvent polarity, and coordination to a metal center can significantly shift the peak position. This sensitivity makes the isocyanide group a valuable spectroscopic probe for studying molecular structure and bonding.

Analysis of the 4-Fluorobenzyl Isocyanide Spectrum

While a publicly available, experimentally verified IR spectrum for 4-fluorobenzyl isocyanide is not readily found in common spectral databases like the NIST Chemistry WebBook or the AIST Spectral Database for Organic Compounds (SDBS)[2][3], we can predict and rationalize the key features of its spectrum based on established principles and data from analogous compounds.

The Isocyanide Peak: Position and Electronic Effects

The central point of interest is the ν(N≡C) stretching frequency. To understand the effect of the 4-fluoro substituent, it is instructive to first consider the spectrum of the parent compound, benzyl isocyanide. The SDBS database provides an experimental IR spectrum for benzyl isocyanide, which shows the isocyanide peak at approximately 2148 cm⁻¹.

The introduction of a fluorine atom at the para position of the benzene ring in 4-fluorobenzyl isocyanide is expected to induce a shift in this vibrational frequency. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect will pull electron density away from the aromatic ring and, subsequently, from the benzyl group and the attached isocyanide moiety.

This withdrawal of electron density will strengthen the N≡C triple bond. A stronger bond requires more energy to vibrate, and therefore, we can predict that the ν(N≡C) stretching frequency for 4-fluorobenzyl isocyanide will be shifted to a higher wavenumber (a blueshift) compared to that of benzyl isocyanide. The magnitude of this shift is typically in the range of a few to tens of wavenumbers.

Diagram: Electronic Influence of the 4-Fluoro Substituent

Caption: Inductive electron withdrawal by the fluorine atom increases the N≡C bond strength, leading to a higher vibrational frequency.

Other Expected Spectral Features

Beyond the isocyanide peak, the IR spectrum of 4-fluorobenzyl isocyanide will exhibit other characteristic absorptions:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Arising from the methylene (–CH₂–) group. |

| Isocyanide N≡C Stretch | ~2150 - 2160 (Predicted) | Strong, Sharp | The key diagnostic peak, expected at a higher frequency than benzyl isocyanide. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | A series of bands related to the benzene ring vibrations. |

| C-F Stretch | 1250 - 1000 | Strong | A strong absorption characteristic of the carbon-fluorine bond. |

| Aromatic C-H Bending (Out-of-Plane) | 850 - 800 | Strong | The position of this band can be indicative of the para-substitution pattern of the benzene ring. |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines a robust methodology for obtaining the IR spectrum of a liquid sample such as 4-fluorobenzyl isocyanide using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer, which is a common and convenient technique for liquid samples.

Materials and Instrumentation

-

Sample: 4-Fluorobenzyl isocyanide (handle with appropriate safety precautions, as isocyanides can be toxic and have strong, unpleasant odors).

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Solvent: High-purity isopropanol or acetone for cleaning.

-

Wipes: Lint-free laboratory wipes.

Step-by-Step Methodology

-

Instrument Preparation and Background Collection:

-

Ensure the FTIR spectrometer and ATR accessory are clean and free of any residues from previous measurements.

-

Clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.

-

Collect a background spectrum. This is a critical step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal. The background spectrum should be a flat line with minimal noise.

-

-

Sample Application:

-

Place a small drop (typically 1-2 μL) of the 4-fluorobenzyl isocyanide sample directly onto the center of the ATR crystal.

-

Ensure the sample completely covers the crystal surface to obtain a strong and reproducible signal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typical acquisition parameters are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (signal-to-noise ratio increases with the square root of the number of scans).

-

-

-

Data Processing and Analysis:

-

The acquired spectrum will be automatically ratioed against the background spectrum by the instrument's software, resulting in the final absorbance spectrum.

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Use the software's peak-picking tool to identify the precise wavenumbers of the absorption maxima, paying close attention to the strong, sharp peak in the 2100-2200 cm⁻¹ region, which corresponds to the isocyanide stretch.

-

Label all significant peaks and correlate them with their corresponding vibrational modes.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe immediately after the measurement is complete to prevent sample cross-contamination.

-

Diagram: ATR-FTIR Experimental Workflow

Caption: A streamlined workflow for acquiring a liquid sample IR spectrum using an ATR-FTIR spectrometer.

Conclusion and Field Insights

The isocyanide peak in the IR spectrum of 4-fluorobenzyl isocyanide serves as a powerful diagnostic tool for its identification and characterization. Based on fundamental principles of vibrational spectroscopy and electronic effects, the ν(N≡C) stretching vibration is predicted to appear at a higher frequency than in the unsubstituted benzyl isocyanide, likely in the 2150-2160 cm⁻¹ range, due to the strong inductive electron-withdrawing nature of the para-fluoro substituent.

From a practical standpoint, the use of ATR-FTIR spectroscopy offers a rapid, reliable, and non-destructive method for analyzing liquid samples like 4-fluorobenzyl isocyanide, requiring minimal sample preparation. Adherence to a validated experimental protocol, including meticulous background collection and cleaning procedures, is paramount for ensuring the scientific integrity and reproducibility of the obtained spectral data. This guide provides the theoretical framework and practical steps necessary for researchers to confidently interpret and acquire the IR spectrum of this and related isocyanide-containing compounds.

References

-

(Note: Direct linking to SDBS entries can be unstable. Search for Benzyl isocyanide or CAS No. 10340-91-7 within the database.)

Sources

A Technical Guide to 4-Fluorobenzyl Isocyanide Chemistry for Advanced Research

This guide provides an in-depth exploration of the synthesis, properties, and applications of the 4-fluorobenzyl isocyanide moiety, a valuable building block for researchers, medicinal chemists, and drug development professionals. We will focus on its most stable and synthetically versatile form, α-Tosyl-(4-fluorobenzyl) isocyanide , while also covering the generation of the parent isocyanide. This document is designed to bridge theoretical knowledge with practical, field-proven insights to empower your research endeavors.

Introduction: The Strategic Value of the 4-Fluorobenzyl Isocyanide Motif

The isocyanide functional group is a unique and highly reactive synthon in organic chemistry, characterized by its divalent carbon atom. This "amphiphilic" nature—acting as both a nucleophile and an electrophile—makes it a cornerstone of powerful multicomponent reactions (MCRs) like the Ugi and Passerini reactions, which enable the rapid assembly of complex molecular scaffolds from simple precursors.

The strategic incorporation of a fluorine atom onto the benzyl ring introduces profound modulations of a molecule's physicochemical properties. Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets.[1] This makes fluorinated building blocks, such as those derived from 4-fluorobenzyl isocyanide, highly sought after in modern drug discovery.[1]

Due to the inherent instability and potent odor of many simple isocyanides, they are often generated in situ or used in a stabilized form. The most prominent and user-friendly precursor for the 4-fluorobenzyl isocyanide moiety is α-Tosyl-(4-fluorobenzyl) isocyanide , a derivative of Tosylmethyl isocyanide (TosMIC). This crystalline, odorless solid is significantly easier to handle and store, while retaining the essential reactivity for a vast array of synthetic transformations.[2][3]

Chemical Identity and Properties

The primary focus of this guide is the stabilized TosMIC derivative, which provides a practical entry into the chemistry of the 4-fluorobenzyl isocyanide group.

| Property | Value | Source(s) |

| Chemical Name | α-Tosyl-(4-fluorobenzyl) isocyanide | PubChem[4] |

| Synonyms | 1-fluoro-4-[isocyano(tosyl)methyl]benzene | PubChem[4] |

| CAS Number | 165806-95-1 | PubChem[4] |

| Molecular Formula | C₁₅H₁₂FNO₂S | PubChem[4] |

| Molecular Weight | 289.3 g/mol | PubChem[4] |

Synthesis and Preparation

Synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide

The preparation of α-substituted TosMIC reagents is a robust, two-step process starting from the corresponding aldehyde. This method offers high yields and mild conditions.[5]

Step 1: Formation of N-[α-Tosyl-(4-fluorobenzyl)]formamide

The first step involves a three-component reaction between 4-fluorobenzaldehyde, formamide, and p-toluenesulfinic acid.

Diagram 1: Synthesis of the Formamide Intermediate.

Experimental Protocol:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) and formamide (2.5 eq) in acetonitrile/toluene, add chlorotrimethylsilane (1.1 eq).

-

Heat the mixture to 50°C for 4-5 hours. Causality: TMSCl activates the formamide for addition to the aldehyde.

-

Add p-toluenesulfinic acid (1.5 eq) and continue heating for another 4-5 hours.

-

Cool the reaction to room temperature and precipitate the product by adding tert-butyl methyl ether (TBME) and water.

-

Collect the solid product by filtration and dry under vacuum. The formamide intermediate is typically used in the next step without further purification.[5]

Step 2: Dehydration to α-Tosyl-(4-fluorobenzyl) isocyanide

The formamide is then dehydrated to the final isocyanide product using a dehydrating agent like phosphorus oxychloride (POCl₃) or triphenylphosphine/iodine.[6]

Diagram 2: Dehydration to the Final TosMIC Derivative.

Experimental Protocol:

-

Suspend the formamide intermediate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool to 0°C.

-

Add a tertiary amine base, such as triethylamine (3.0 eq), to act as an acid scavenger.

-

Slowly add phosphorus oxychloride (1.1 eq) dropwise, maintaining the temperature at 0°C. Causality: The base is crucial to neutralize the HCl generated, preventing side reactions and decomposition of the isocyanide product.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by quenching with aqueous sodium bicarbonate solution, extracting the product with an organic solvent, and purifying by chromatography or recrystallization.

In Situ Generation of 4-Fluorobenzylisocyanide

For applications requiring the parent isocyanide, it can be generated from 4-fluorobenzylamine. The most common laboratory method is the dehydration of the intermediate N-(4-fluorobenzyl)formamide.

-

Formylation: 4-Fluorobenzylamine is reacted with ethyl formate or a similar formylating agent to produce N-(4-fluorobenzyl)formamide.

-

Dehydration: The resulting formamide is dehydrated using reagents like POCl₃, tosyl chloride (TsCl), or diphosgene in the presence of a base (e.g., triethylamine or pyridine).[7][8] This process generates the volatile and odorous isocyanide, which is typically used immediately in the subsequent reaction step without isolation.

Reactivity and Mechanistic Insights

The synthetic utility of α-Tosyl-(4-fluorobenzyl) isocyanide stems from three key features:

-

The Isocyanide Carbon: Acts as a potent nucleophile in α-additions.[9]

-

The Acidic α-Proton: The proton on the carbon between the sulfonyl and isocyanide groups is highly acidic (pKa ≈ 14), allowing for easy deprotonation to form a stabilized carbanion.[3]

-

The Tosyl Group: Functions as an excellent leaving group (as toluenesulfinate) in elimination or cyclization steps.[9]

The Van Leusen Reaction

This powerful reaction utilizes TosMIC derivatives to construct various heterocycles. For example, the Van Leusen imidazole synthesis is a three-component reaction between an aldehyde, a primary amine, and a TosMIC derivative to form substituted imidazoles.[9][10]

Sources

- 1. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TosMIC - Enamine [enamine.net]

- 3. TosMIC - Wikipedia [en.wikipedia.org]

- 4. a-Tosyl-(4-fluorobenzyl) isocyanide | C15H12FNO2S | CID 10827289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Isonitrile synthesis by dehydration [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Ugi four-component reaction using 4-Fluorobenzylisocyanide

Application Note & Protocol

Topic: Ugi Four-Component Reaction Using 4-Fluorobenzylisocyanide for Diversity-Oriented Synthesis

Introduction: The Power of Convergent Synthesis

In the landscape of modern drug discovery and materials science, the ability to rapidly generate libraries of structurally diverse molecules is paramount. Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are exceptionally powerful tools for achieving this goal.[1] Among these, the Ugi four-component reaction (Ugi-4CR), first reported by Ivar Karl Ugi in 1959, stands out for its remarkable efficiency and broad substrate scope.[2][3] The reaction convenes an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives, which are valuable scaffolds in medicinal chemistry, often referred to as peptoids.[3][4]

This application note provides a detailed protocol and scientific rationale for employing 4-Fluorobenzylisocyanide in the Ugi-4CR. The strategic incorporation of a fluorine atom offers distinct advantages, including altered physicochemical properties, enhanced metabolic stability, and increased binding affinity of the resulting molecules.[5][6] Furthermore, the use of 18F-labeled analogues of this isocyanide opens avenues for developing novel PET imaging agents.[6][7] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage this versatile reaction for creating novel chemical entities.

The Ugi Reaction: Mechanism and Rationale

Reaction Mechanism

The Ugi-4CR is a highly convergent and atom-economical process, with the only byproduct being a molecule of water.[2] The reaction mechanism is a well-studied, yet intricate sequence of reversible and irreversible steps that drive the reaction to completion.[8]

The generally accepted mechanism proceeds as follows:[3][9][10]

-

Imine Formation: The aldehyde and amine condense to form an imine (or a protonated iminium ion in the presence of the carboxylic acid).

-

Nucleophilic Attack: The nucleophilic terminal carbon of the isocyanide attacks the electrophilic iminium ion, forming a nitrilium ion intermediate.

-

Intermediate Trapping: The carboxylate anion acts as a nucleophile, attacking the nitrilium ion to form an O-acyl-isoamide intermediate.

-

Mumm Rearrangement: This key, irreversible intramolecular acyl transfer step involves the migration of the acyl group from the oxygen to the nitrogen atom.[2][3] This final rearrangement is the thermodynamic driving force for the entire reaction sequence, yielding the stable α-acylamino carboxamide product.[8][11]

// Nodes for Reactants Aldehyde [label="R1-CHO\n(Aldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R2-NH2\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; CarboxylicAcid [label="R3-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocyanide [label="R4-NC\n(Isocyanide)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for Intermediates & Product Imine [label="Imine", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Iminium [label="Iminium Ion", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Nitrilium [label="Nitrilium Ion", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Adduct [label="O-Acyl-isoamide\nAdduct", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Product [label="α-Acylamino\nCarboxamide", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0]; invis3 [shape=point, width=0];

// Edges Aldehyde -> invis1 [arrowhead=none]; Amine -> invis1 [arrowhead=none]; invis1 -> Imine [label="- H2O"];

Imine -> Iminium [label="+ H+ (from R3COOH)"];

Iminium -> invis2 [arrowhead=none]; Isocyanide -> invis2 [arrowhead=none]; invis2 -> Nitrilium [label="Nucleophilic\nAttack"];

Nitrilium -> invis3 [arrowhead=none]; CarboxylicAcid -> invis3 [label="+ R3-COO-", arrowhead=none]; invis3 -> Adduct [label="Trapping"];

Adduct -> Product [label="Mumm\nRearrangement\n(Irreversible)", color="#EA4335", fontcolor="#EA4335"]; } } Caption: Generalized mechanism of the Ugi four-component reaction.

The Role of 4-Fluorobenzylisocyanide

The choice of isocyanide is critical as it introduces one of the four points of diversity into the final product. 4-Fluorobenzylisocyanide is a particularly valuable building block for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes.[5] Introducing a fluorinated moiety can block potential sites of metabolism, thereby increasing the half-life and bioavailability of a drug candidate.[12]

-

Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its inclusion can significantly alter a molecule's pKa, dipole moment, and membrane permeability.[13] This can be used to fine-tune the pharmacokinetic profile of a lead compound.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug.[5][14]

-

PET Imaging: The synthesis of 18F-labeled 4-Fluorobenzylisocyanide provides a direct route to radiolabeled compounds for use in Positron Emission Tomography (PET), a powerful non-invasive diagnostic technique.[6][15][16]

Experimental Protocol

This section provides a representative protocol for the Ugi-4CR using 4-Fluorobenzylisocyanide.

Safety Precautions

CRITICAL: Isocyanides are volatile, toxic compounds with a notoriously foul odor. All manipulations must be performed in a well-ventilated chemical fume hood.[17][18] Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene), is mandatory.[19][20] In case of inhalation, move the individual to fresh air and seek immediate medical attention.[17] Dispose of all isocyanate-contaminated waste according to institutional guidelines for hazardous materials.[18]

Materials and Equipment

-

Reactants:

-

Benzaldehyde (representative aldehyde)

-

Aniline (representative amine)

-

Acetic Acid (representative carboxylic acid)

-

4-Fluorobenzylisocyanide

-

-

Solvent: Methanol (MeOH), anhydrous

-

Equipment:

-

Round-bottom flask

-

Magnetic stir bar and stir plate

-

Syringes and needles

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Standard glassware

-

Step-by-Step Procedure

// Define Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; weigh [label="1. Weigh & Dissolve\nAldehyde, Amine,\nCarboxylic Acid in MeOH", fillcolor="#FFFFFF", fontcolor="#202124"]; stir1 [label="2. Stir at RT\n(30 min)", fillcolor="#FFFFFF", fontcolor="#202124"]; add_iso [label="3. Add 4-Fluorobenzylisocyanide\n(Dropwise)", fillcolor="#FBBC05", fontcolor="#202124"]; stir2 [label="4. Stir at RT\n(12-24 h)", fillcolor="#FFFFFF", fontcolor="#202124"]; monitor [label="5. Monitor by TLC", fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="6. Reaction Work-up\n(Solvent Removal)", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="7. Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="8. Characterization\n(NMR, MS, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Define Edges start -> weigh; weigh -> stir1; stir1 -> add_iso; add_iso -> stir2; stir2 -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> analyze; analyze -> end_node; } } Caption: Experimental workflow for the Ugi-4CR protocol.

-

Reactant Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 1.0 eq.), aniline (1.0 mmol, 1.0 eq.), and acetic acid (1.0 mmol, 1.0 eq.).

-

Solvent Addition: Dissolve the components in 5 mL of anhydrous methanol.

-

Pre-incubation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Isocyanide Addition: Add 4-Fluorobenzylisocyanide (1.0 mmol, 1.0 eq.) to the stirring solution dropwise via syringe.

-

Rationale: The Ugi reaction is often exothermic, and adding the isocyanide last and dropwise helps to control the reaction rate.[2]

-

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the final product.

Expected Results and Characterization

The reaction described should yield the target α-acylamino carboxamide, N-(4-fluorobenzyl)-2-phenyl-2-(phenylamino)acetamide. The yield and purity can be assessed by standard analytical techniques.

Representative Data

| Parameter | Expected Result | Method |

| Product Name | N-(4-fluorobenzyl)-2-phenyl-2-(phenylamino)acetamide | - |

| Appearance | White to off-white solid | Visual Inspection |

| Yield | 75-90% | Gravimetric |